Cas no 1700032-42-3 (4-Ethyl-1-methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine)

4-Ethyl-1-methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group, a methyl group, and a 1,3-thiazol-5-yl moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both pyrazole and thiazole rings enhances its potential as a scaffold for bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Its well-defined synthetic route and stability under standard conditions further contribute to its utility in medicinal chemistry. The compound's distinct substitution pattern allows for precise modulation of reactivity and binding affinity in target applications.
4-Ethyl-1-methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine structure
1700032-42-3 structure
商品名:4-Ethyl-1-methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine
CAS番号:1700032-42-3
MF:C9H12N4S
メガワット:208.283379554749
CID:5713673
PubChem ID:108042067

4-Ethyl-1-methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

    • 4-Ethyl-1-methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine
    • EN300-1147686
    • 1700032-42-3
    • 1H-Pyrazol-5-amine, 4-ethyl-1-methyl-3-(5-thiazolyl)-
    • インチ: 1S/C9H12N4S/c1-3-6-8(7-4-11-5-14-7)12-13(2)9(6)10/h4-5H,3,10H2,1-2H3
    • InChIKey: PWYONCHZHNCJTC-UHFFFAOYSA-N
    • ほほえんだ: S1C=NC=C1C1C(CC)=C(N)N(C)N=1

計算された属性

  • せいみつぶんしりょう: 208.07826757g/mol
  • どういたいしつりょう: 208.07826757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 201
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 85Ų

じっけんとくせい

  • 密度みつど: 1.38±0.1 g/cm3(Predicted)
  • ふってん: 429.9±45.0 °C(Predicted)
  • 酸性度係数(pKa): 3.00±0.10(Predicted)

4-Ethyl-1-methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1147686-2.5g
4-ethyl-1-methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine
1700032-42-3 95%
2.5g
$2071.0 2023-10-25
Enamine
EN300-1147686-1g
4-ethyl-1-methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine
1700032-42-3 95%
1g
$1057.0 2023-10-25
Enamine
EN300-1147686-5.0g
4-ethyl-1-methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine
1700032-42-3
5g
$3728.0 2023-06-09
Enamine
EN300-1147686-0.25g
4-ethyl-1-methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine
1700032-42-3 95%
0.25g
$972.0 2023-10-25
Enamine
EN300-1147686-1.0g
4-ethyl-1-methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine
1700032-42-3
1g
$1286.0 2023-06-09
Enamine
EN300-1147686-10.0g
4-ethyl-1-methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine
1700032-42-3
10g
$5528.0 2023-06-09
Enamine
EN300-1147686-0.05g
4-ethyl-1-methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine
1700032-42-3 95%
0.05g
$888.0 2023-10-25
Enamine
EN300-1147686-0.1g
4-ethyl-1-methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine
1700032-42-3 95%
0.1g
$930.0 2023-10-25
Enamine
EN300-1147686-0.5g
4-ethyl-1-methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine
1700032-42-3 95%
0.5g
$1014.0 2023-10-25
Enamine
EN300-1147686-5g
4-ethyl-1-methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine
1700032-42-3 95%
5g
$3065.0 2023-10-25

4-Ethyl-1-methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine 関連文献

4-Ethyl-1-methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amineに関する追加情報

Comprehensive Overview of 4-Ethyl-1-methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine (CAS No. 1700032-42-3)

The compound 4-Ethyl-1-methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine (CAS No. 1700032-42-3) is a structurally unique heterocyclic molecule that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and agrochemical research. This pyrazole-thiazole hybrid features a 1H-pyrazol-5-amine core substituted with an ethyl group at the 4-position, a methyl group at the 1-position, and a 1,3-thiazol-5-yl moiety at the 3-position. The presence of both pyrazole and thiazole rings in a single molecular framework makes this compound particularly interesting for drug discovery programs targeting various biological pathways.

Recent trends in pharmaceutical research highlight growing interest in nitrogen-containing heterocycles like 4-Ethyl-1-methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine, as evidenced by increasing search queries for "pyrazole derivatives in drug discovery" and "thiazole-containing bioactive compounds". The compound's structural features suggest potential as a kinase inhibitor scaffold, with particular relevance to current investigations into targeted cancer therapies and anti-inflammatory agents. Computational studies of similar structures indicate possible interactions with ATP-binding sites of various enzymes, though specific biological data for this exact compound remains limited in publicly available literature.

The synthesis of CAS 1700032-42-3 typically involves multi-step organic transformations, with key steps including the construction of the pyrazole ring through cyclocondensation reactions followed by introduction of the thiazole moiety via cross-coupling methodologies. Analytical characterization of this compound generally employs advanced techniques such as NMR spectroscopy (particularly 1H and 13C NMR), mass spectrometry, and HPLC purity analysis. Researchers frequently search for "synthetic routes to pyrazole-thiazole hybrids" and "characterization of complex heterocycles", reflecting the technical challenges associated with such compounds.

From a physicochemical perspective, 4-Ethyl-1-methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine demonstrates properties typical of moderately polar heterocyclic compounds, with calculated logP values suggesting reasonable membrane permeability. These characteristics make it suitable for further optimization in lead compound development programs. The compound's stability under various pH conditions and thermal properties are subjects of ongoing investigation, with particular interest in its potential as a pharmacophore in larger molecular architectures.

In the context of current research trends, this compound aligns with several hot topics in medicinal chemistry, including the exploration of privileged structures in fragment-based drug discovery and the development of multi-target directed ligands. The presence of both hydrogen bond donor (-NH2) and acceptor sites in the molecule, combined with aromatic systems capable of π-stacking interactions, makes it a versatile building block for structure-activity relationship studies. Recent search engine data shows growing interest in "pyrazole amines in CNS drug development" and "thiazole-containing antimicrobial agents", suggesting potential future directions for research involving this specific compound.

The commercial availability of CAS 1700032-42-3 through specialty chemical suppliers has facilitated its investigation in various screening programs. However, researchers should note that comprehensive ADMET profiling and detailed pharmacological evaluation data for this exact compound remain areas requiring further study. The scientific community continues to explore related structures through queries such as "bioisosteric replacement with thiazole rings" and "pyrazole optimization strategies", indicating the broader relevance of this chemical class in contemporary drug discovery efforts.

From a regulatory standpoint, 4-Ethyl-1-methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine is not currently listed among controlled substances in major pharmaceutical markets, though proper safety protocols should always be followed during handling. The compound's patent status and specific therapeutic applications remain subjects of active research, with particular attention to its potential in addressing unmet medical needs in areas such as neurodegenerative diseases and metabolic disorders based on structural analogy to known bioactive molecules.

Future research directions for this compound may include detailed structure-activity relationship studies, exploration of prodrug derivatives to optimize pharmacokinetic properties, and investigation of its potential as a chemical probe for biological target validation. The growing body of literature on related pyrazole-thiazole hybrids suggests that CAS 1700032-42-3 represents a valuable addition to the medicinal chemist's toolbox, particularly for researchers focusing on small molecule modulator development and fragment-based drug design strategies.

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